molecular formula C10H12N2O4 B7876803 4-Nitro-DL-homophenylalanine

4-Nitro-DL-homophenylalanine

Cat. No.: B7876803
M. Wt: 224.21 g/mol
InChI Key: YLRIJQHXHLYYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-DL-homophenylalanine: is a synthetic amino acid derivative with the molecular formula C10H12N2O4 It is characterized by the presence of a nitro group attached to the phenyl ring, which distinguishes it from other phenylalanine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-DL-homophenylalanine typically involves the nitration of DL-homophenylalanine. The process can be summarized as follows:

    Nitration Reaction: DL-homophenylalanine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. This introduces a nitro group to the phenyl ring, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-DL-homophenylalanine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents such as ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Reduction: 4-Amino-DL-homophenylalanine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-DL-homophenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Nitro-DL-homophenylalanine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the nitro group.

    4-Nitrophenylalanine: Similar to 4-Nitro-DL-homophenylalanine but with a different side chain length.

    Homophenylalanine: Similar to this compound but without the nitro group.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the nitro group plays a crucial role in the compound’s behavior and interactions.

Properties

IUPAC Name

2-amino-4-(4-nitrophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-9(10(13)14)6-3-7-1-4-8(5-2-7)12(15)16/h1-2,4-5,9H,3,6,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRIJQHXHLYYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901840
Record name NoName_1011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.